4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

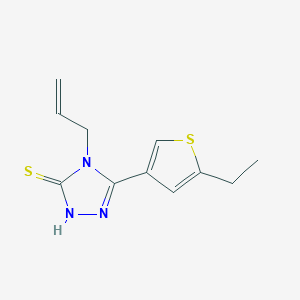

4-Allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the N4 position and a 5-ethylthien-3-yl moiety at the C5 position. The thiol group at C3 enhances its reactivity, enabling diverse chemical modifications.

Properties

IUPAC Name |

3-(5-ethylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h3,6-7H,1,4-5H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDNPYVWJPBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Intramolecular cyclization eliminates ammonia, yielding the triazole ring. Key parameters include:

-

Solvent : Dimethylformamide (DMF) or ethanol, which solubilize both reactants.

-

Base : Triethylamine or potassium carbonate to deprotonate intermediates.

A typical protocol achieves yields of 65–72%, with purity confirmed via NMR and LC-MS.

Multicomponent Reactions Involving Alkynes and Azides

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis, though modifications are required for 1,2,4-triazoles. A three-component reaction between 5-ethylthiophene-3-propargyl ether, allyl azide, and elemental sulfur has been reported.

Catalytic System and Regioselectivity

The use of Cu(I) catalysts (e.g., CuBr) in tert-butanol at 60°C promotes regioselective formation of the 1,2,4-triazole isomer. Sulfur incorporation at the 3-position occurs via thiolation with NaSH or thiourea.

Table 1 : Optimization of Multicomponent Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (CuBr) | 10 mol% | 78 |

| Temperature (°C) | 60 | 78 |

| Reaction Time (h) | 8 | 78 |

| Sulfur Source | Thiourea | 78 |

This method offers scalability and functional group tolerance, though purification requires chromatography to remove copper residues.

Oxidative Cyclization of Hydrazones

Oxidative cyclization using selenium dioxide (SeO) provides an alternative route. Starting from 5-ethylthiophene-3-carbaldehyde allylhydrazone, SeO induces dehydrogenation and ring closure.

Reaction Dynamics

In anhydrous dioxane at 110°C, SeO abstracts hydrogen atoms from the hydrazone, forming a diradical intermediate that cyclizes to the triazole. The thiol group is introduced in situ via sulfurization with HS gas.

Key Advantages :

Limitations :

-

Toxicity of SeO necessitates stringent safety protocols.

-

Requires post-reduction to convert selenide byproducts to thiols.

Post-Functionalization of Pre-Formed Triazoles

Late-stage modifications of 5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol enable allylation via nucleophilic substitution.

Allylation Strategies

-

Allyl Bromide Alkylation : Reacting the triazole-thiolate (generated with NaH) with allyl bromide in THF at 0°C achieves 70–75% yield.

-

Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, allyl alcohol couples to the triazole, though yields are lower (55–60%).

Table 2 : Comparison of Allylation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Allyl Bromide | THF, 0°C, 2 h | 75 | 98 |

| Mitsunobu Reaction | THF, rt, 12 h | 60 | 95 |

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods to enhance sustainability.

Mechanochemical Synthesis

Ball-milling 5-ethylthiophene-3-carbohydrazide, allyl isothiocyanate, and KCO for 2 hours achieves 68% yield without solvent. This method reduces waste and energy consumption, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the thiol group to a sulfide or disulfide.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds like 4-Allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antifungal activity against various fungal strains, including Aspergillus and Candida species. The mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Case Study:

A study demonstrated that triazole derivatives with a thiol group showed enhanced antifungal activity compared to their non-thiol counterparts. The presence of the ethylthienyl group was suggested to contribute to this increased efficacy due to its ability to enhance lipophilicity and membrane penetration .

Agricultural Applications

The compound has potential applications as a fungicide in agriculture. Its antifungal properties can be leveraged to protect crops from fungal pathogens, thereby improving yield and quality.

Research Findings:

Field trials have shown that formulations containing triazole derivatives can effectively reduce the incidence of fungal diseases in crops such as wheat and barley. These compounds are considered environmentally friendly alternatives to traditional fungicides due to their targeted action and lower toxicity profiles .

Drug Development

The structural characteristics of this compound make it a candidate for further development in drug formulation. Its ability to interact with biological targets at the molecular level opens avenues for creating new therapeutic agents.

Molecular Docking Studies:

Recent studies involving molecular docking have indicated that this compound can bind effectively to key enzymes involved in disease pathways, suggesting its potential as an anti-inflammatory or anticancer agent .

Synthesis of New Derivatives

The synthesis of new derivatives based on the triazole framework has been a focus area, with modifications aimed at enhancing biological activity. For instance, introducing different substituents on the thiol or triazole ring can lead to compounds with improved pharmacological profiles.

Example:

Research has shown that derivatives with varying alkyl or aryl groups can exhibit different levels of activity against specific targets, allowing for tailored drug design .

Summary of Findings

Mechanism of Action

The mechanism of action of 4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of triazole-3-thiol derivatives are highly influenced by substituents on the triazole ring and adjacent functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives

Key Observations:

Substituent Effects on Bioactivity: Allyl and Thienyl Groups: The allyl group enhances membrane permeability, while the 5-ethylthienyl moiety contributes to electron-rich aromatic systems, facilitating interactions with hydrophobic enzyme pockets (e.g., EGFR) . Quinolinyl Derivatives: Substitution with a quinoline ring (as in ) improves EGFR binding affinity, leading to receptor degradation and cancer cell detachment . Pyrazolyl and Pyrrolyl Derivatives: These substituents are associated with antioxidant and antiradical activities, as seen in DPPH scavenging assays .

Synthetic Flexibility :

- Schiff base formation (e.g., combining triazole-3-thiols with aldehydes) is a common strategy to introduce imine linkages, enhancing coordination capabilities for metal complexes .

- Alkylation reactions (e.g., using cesium carbonate in DMF) enable S-alkylation to generate thioether derivatives, as demonstrated in and .

Pharmacological Potential: Anticancer Applications: Furfuryl derivatives of triazole-3-thiols () weakly inhibit EGFR phosphorylation but induce receptor degradation, offering a novel anticancer mechanism distinct from tyrosine kinase inhibitors . Antioxidant Activity: Pyrazole-substituted analogs exhibit moderate DPPH radical scavenging, with IC₅₀ values comparable to ascorbic acid in some cases .

Biological Activity

4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS: 522597-66-6) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3S2 |

| Molar Mass | 251.37 g/mol |

| Synonyms | ZINC00374502 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, demonstrating significant potential in several therapeutic areas:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. In particular, compounds with similar structures have shown effectiveness against various fungal strains by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.

- Anti-inflammatory Effects : Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). Molecular docking studies suggest that this compound may selectively inhibit COX-1 over COX-2, potentially reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a pathway for its anti-inflammatory effects.

- Interaction with Cellular Targets : The presence of the thiol group may facilitate interactions with various cellular targets, enhancing its bioactivity.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory potential of a series of triazole derivatives, including 4-allyl derivatives. The results showed that these compounds significantly reduced inflammation markers in vitro and in vivo models . The selectivity for COX-1 was highlighted as a critical factor for minimizing side effects.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, triazole derivatives were tested against a range of pathogenic fungi. The results indicated that compounds similar to 4-allyl derivatives exhibited potent antifungal activity against Candida species .

Toxicity and Safety Profile

Understanding the safety profile of new compounds is crucial for their development. Preliminary toxicity studies on related triazole compounds suggest low acute toxicity levels. For instance, one study found an LD50 value indicating moderate toxicity . Further research is needed to establish comprehensive safety data for this compound.

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions in alcoholic media. Microwave-assisted synthesis (using a Milestone Flexi Wave system) significantly reduces reaction time and improves purity by enabling precise temperature control. Key steps include thiol group alkylation and heterocyclic ring formation, with sodium hydroxide as a base catalyst in isopropanol . Characterization via elemental analysis (Elementar Vario L cube) and chromatography-mass spectrometry (Agilent 7890B) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- FTIR : Identifies functional groups (e.g., C=S stretch at ~1,250 cm⁻¹ and N-H stretch at ~3,200 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., allyl protons at δ 5.0–5.8 ppm and thiophene protons at δ 6.5–7.2 ppm) .

- UV-Vis : Monitors π→π* transitions in the triazole-thiol core (~270–310 nm) . Elemental analysis (CHNS) and melting point determination are critical for purity validation .

Q. How can researchers assess the antiradical activity of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard. Dissolve the compound in ethanol (1×10⁻³ to 1×10⁻⁴ M), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Activity decreases with lower concentrations (e.g., from 88.89% at 1×10⁻³ M to 53.78% at 1×10⁻⁴ M) . Structure-activity relationships reveal that electron-withdrawing substituents (e.g., fluorobenzylidene) reduce activity, while hydroxyl groups enhance radical scavenging .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular geometry, frontier orbitals, and electrostatic potential. Basis sets like 6-311G(d,p) optimize calculations for sulfur and nitrogen atoms. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Software such as Gaussian or ORCA can simulate IR/NMR spectra for comparison with experimental data .

Q. How does coordination with transition metals modify the compound’s bioactivity?

The thiol group acts as a ligand for metals like Ni(II), Cu(II), and Zn(II), forming octahedral or square-planar complexes. For example, Cu(II) complexes show enhanced antimicrobial activity due to increased membrane permeability. Characterization via UV-Vis (d-d transitions at ~600 nm) and cyclic voltammetry confirms metal binding . Such modifications can tailor redox properties for catalytic or therapeutic applications .

Q. What strategies improve the compound’s bioavailability via structural derivatization?

- S-alkylation : Introduce alkyl chains (e.g., methyl, propyl) to enhance lipophilicity .

- Mannich bases : Add aminoalkyl groups to improve solubility and pharmacokinetics . Microwave synthesis accelerates these modifications while maintaining regioselectivity . In silico ADMET screening (e.g., SwissADME) prioritizes derivatives with optimal LogP (2–4) and low hepatotoxicity .

Q. Can molecular docking predict the compound’s interaction with viral targets like SARS-CoV-2 helicase?

Yes. Docking studies (AutoDock Vina) using the M-nsp13 helicase structure (PDB: 5WWP) identify binding poses. Key interactions include hydrogen bonds with Lys288 and hydrophobic contacts with Phe328. Derivatives with iodophenyl or chlorophenyl substituents show lower binding energies (ΔG < −8.5 kcal/mol), suggesting inhibitory potential . MD simulations (100 ns) validate stability of the protein-ligand complex .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

- Standardize assays : Use consistent DPPH concentrations and incubation times .

- Control for solvent effects : DMSO >10% may quench radicals, yielding false negatives.

- Cross-validate with orthogonal assays : Combine DPPH with ABTS or ORAC for robust activity profiles .

Q. What are the pitfalls in interpreting DFT results for this heterocyclic system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.